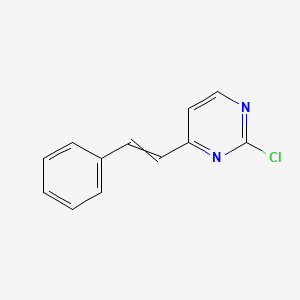

2-Chloro-4-styryl-pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-chloro-4-(2-phenylethenyl)pyrimidine |

InChI |

InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H |

InChI Key |

NEKOKWFCEVJIFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No specific ¹H NMR data for 2-Chloro-4-styryl-pyrimidine is available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

No specific ¹³C NMR data for this compound is available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound is available in the surveyed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS data for this compound is available in the surveyed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for this compound is available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of this compound are fundamental to understanding its behavior in various chemical environments and its potential as a photophysically active molecule. While direct experimental data for this compound is not extensively available in public literature, studies on closely related and more complex derivatives provide valuable insights into its expected behavior.

Absorption Characteristics and Molar Extinction Coefficients

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For π-conjugated systems like this compound, the absorption in the UV-Vis region is typically dominated by π→π* transitions.

A study on a related complex derivative, 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, revealed significant absorption characteristics. chemicalbook.com This compound, which features two styryl moieties and additional substituents, exhibited a high molar extinction coefficient (log ε = 4.57) in toluene (B28343), indicating a strong probability of electronic transitions. chemicalbook.com The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. For this compound, the styryl group, with its conjugated double bond and phenyl ring, is expected to result in a λmax at a longer wavelength compared to the unsubstituted pyrimidine (B1678525) core.

Theoretical studies on similar styrylpyridine compounds using time-dependent density functional theory (TD-DFT) have shown that the B3LYP functional can provide reliable predictions of λmax values. These calculations confirm that the primary absorption band corresponds to the π→π* transition.

Table 1: Illustrative UV-Vis Absorption Data for a Related Styryl-pyrimidine Derivative

| Compound | Solvent | λmax (nm) | log ε |

| 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine | Toluene | Not specified | 4.57 chemicalbook.com |

Note: This data is for a more complex derivative and serves as an illustrative example.

Steady-State Fluorescence Emission Studies and Quantum Yields

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.

For the aforementioned derivative, 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, a fluorescence quantum yield of 0.38 was measured in toluene. chemicalbook.com This relatively high quantum yield suggests that the molecule is a significant fluorophore. The emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift.

The fluorescence properties of styryl-pyrimidine systems are highly sensitive to their molecular structure and environment. The presence of the chlorine atom at the 2-position of the pyrimidine ring in this compound can influence the fluorescence properties through the heavy-atom effect, which may affect intersystem crossing rates and potentially the fluorescence quantum yield.

Table 2: Illustrative Fluorescence Data for a Related Styryl-pyrimidine Derivative

| Compound | Solvent | Quantum Yield (Φf) |

| 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine | Toluene | 0.38 chemicalbook.com |

| 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine | Acetonitrile (B52724) | Lower than in toluene chemicalbook.com |

| 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine | Methanol | Lower than in toluene chemicalbook.com |

Note: This data is for a more complex derivative and serves as an illustrative example.

Solvatochromism Investigations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is reflected in shifts in its absorption or emission spectra. This phenomenon is indicative of changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules of varying polarity.

The derivative 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine was found to exhibit a solvatochromic effect, with a higher molar extinction coefficient and fluorescence quantum yield in the non-polar solvent toluene compared to more polar solvents like acetonitrile and methanol. chemicalbook.com This suggests a change in the dipole moment of the molecule upon electronic excitation. Such behavior is anticipated for this compound as well, given its potential for intramolecular charge transfer characteristics, where the styryl group can act as an electron donor and the chloro-pyrimidine moiety as an electron acceptor.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 2-chloropyrimidine (B141910) shows characteristic bands for the pyrimidine ring and the C-Cl bond. nih.gov The styryl group will introduce strong bands corresponding to the C=C stretching of the vinyl group and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |

| C-H stretching (aromatic/vinyl) | Phenyl and vinyl C-H | 3100-3000 |

| C=C stretching (vinyl) | Styryl C=C | ~1650-1620 |

| C=C and C=N stretching (ring) | Pyrimidine ring | ~1600-1400 |

| C-H in-plane bending | Phenyl and pyrimidine C-H | ~1300-1000 |

| C-Cl stretching | Chloro-pyrimidine | ~800-600 |

| C-H out-of-plane bending (trans-alkene) | Styryl C-H | ~970-960 |

Note: These are predicted ranges based on typical functional group absorptions and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and its packing in the solid state.

As of the current literature survey, there are no published X-ray crystal structures specifically for this compound. However, crystallographic studies on other pyrimidine derivatives have provided valuable information on the geometry of the pyrimidine ring and the influence of various substituents on its conformation. researchgate.net Similarly, X-ray structures of styryl derivatives have confirmed the planarity of the styryl group and the common trans configuration of the vinyl double bond. umich.edu Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would be a significant step forward in fully characterizing this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Correlations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study various properties of pyrimidine (B1678525) derivatives, including their spectroscopic characteristics and reactivity.

Comparison of Experimental and Theoretical Spectroscopic Data

While specific studies on the direct comparison of experimental and theoretical spectroscopic data for 2-Chloro-4-styryl-pyrimidine are not extensively available in the reviewed literature, research on closely related styrylpyridine compounds provides a strong basis for such correlations. For instance, a combined theoretical and experimental study on trans-2-(m-cyanostyryl)pyridine and its derivatives demonstrated a good correlation between theoretical calculations and experimental measurements for IR, UV-Vis, and NMR spectra. researchgate.net Theoretical geometry optimizations and IR spectra were carried out using DFT in both gas and solution phases, and the results matched the experimental data well. researchgate.net Similarly, for 2-chloro-4-(trifluoromethyl) pyridine (B92270), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain the molecular structure and fundamental vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net This approach allows for the assignment of vibrational modes and a deeper understanding of the molecular structure. Such correlative studies are crucial for validating the computational models used for further predictions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. irjweb.commdpi.com A smaller energy gap suggests higher reactivity and lower stability. irjweb.com

In a study of a Schiff base compound, the HOMO–LUMO gap was found to be 0.13061 atomic units (a.u.), with the HOMO and LUMO being localized in the plane extending from the phenol ring to the 2,4-dinitrobenzene ring. scienceopen.com The analysis of HOMO and LUMO energies provides insights into the charge transfer interactions within the molecule. irjweb.com For substituted styrylpyridine compounds, the energies of the main molecular orbitals (HOMO, HOMO-1, LUMO, and LUMO+1) and the HOMO-LUMO gap energies have been calculated using TD-B3LYP/6-311+G(d,p) theory, providing valuable information about their optical and electronic properties. researchgate.net The presence of different substituents can significantly influence the HOMO-LUMO gap and thus the reactivity of the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Schiff Base Compound scienceopen.com

| Molecular Orbital | Energy (a.u.) |

| HOMO | -0.24019 |

| LUMO | -0.10958 |

| HOMO-LUMO Gap | 0.13061 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

MEP analysis of styrylpyridine and its cyano-substituted derivatives has been performed at the TD-B3LYP/6-311+G(d,p) level of theory to visualize the charge distribution. researchgate.net Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. The reactivity of the heterocyclic nitrogen in substituted pyridines has been comparatively studied using MEP, revealing how substitutions influence the susceptibility to N-oxidation. nih.gov The depth and accessibility of the minimum in the MEP around the nitrogen atom are key indicators of its reactivity. nih.gov

Computational Prediction of Electronic and Steric Effects of Substituents

The electronic and steric effects of substituents play a crucial role in modulating the biological activity of a molecule. Computational methods can effectively predict these effects. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the pyrimidine ring and the styryl moiety, which in turn can affect their interaction with biological targets.

Molecular electrostatic potential has been shown to be a versatile indicator for electronic substituent effects. rsc.org DFT calculations on a large number of molecules have demonstrated a robust linear correlation between the electrostatic potential and substituent parameters. rsc.org This allows for the predictive estimation of substituent effects on the electronic behavior in chemical reactions.

The steric effects of substituents can be quantified using various computational approaches. These effects are critical for determining the conformational preferences of the molecule and its ability to fit into the binding site of a biological target. The interplay between electronic and steric effects is a key consideration in the design of potent and selective inhibitors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to its target receptor.

Prediction of Binding Affinities and Modes with Biological Targets

Molecular docking studies have been extensively performed on pyrimidine derivatives to explore their potential as inhibitors of various biological targets, including dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govdovepress.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Anticancer Targets (EGFR and VEGFR): Pyrimidine-based analogues are recognized as potent EGFR inhibitors for non-small cell lung cancer. nih.gov Docking studies of pyrimidine derivatives into the EGFR active site have revealed key interactions with amino acid residues, providing insights for the design of more potent inhibitors. researchgate.netnih.gov Similarly, docking studies of various heterocyclic compounds, including those with pyrimidine scaffolds, have been conducted against VEGFR-2 to identify potential anti-angiogenic agents. mdpi.comresearchgate.netnih.gov These studies help in understanding the binding modes and predicting the binding affinities of the compounds. For instance, docking of thiazolyl-pyrazoline derivatives into the EGFR active site (PDB ID: 1M17) showed a binding pattern similar to the known inhibitor erlotinib. dovepress.com

Antimicrobial Target (DHFR): Dihydrofolate reductase is a validated target for antimicrobial agents. Molecular docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives into the active site of human DHFR has been performed to understand their inhibitory mechanism. nih.gov The studies revealed that hydrophobic contacts and hydrogen bonding play a crucial role in the binding of these inhibitors. nih.gov Docking of pyrimethamine derivatives with Plasmodium falciparum DHFR has also been conducted to identify potential antimalarial agents. nih.gov

While specific molecular docking studies for "this compound" are not explicitly detailed in the provided search results, the extensive research on related pyrimidine derivatives suggests its potential to interact with these and other important biological targets. The chloro and styryl substituents would influence its binding affinity and selectivity, which can be precisely evaluated through dedicated in silico docking and molecular dynamics simulations.

Table 2: Examples of Biological Targets for Pyrimidine Derivatives Investigated by Molecular Docking

| Biological Target | Therapeutic Area | PDB ID (Example) | Key Findings from Docking Studies |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | 1M17 | Pyrimidine derivatives show similar binding patterns to known inhibitors like erlotinib. dovepress.comnih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | 2OH4 | Pyrimidine-containing compounds exhibit good binding affinities, suggesting anti-angiogenic potential. mdpi.comnih.gov |

| Dihydrofolate Reductase (DHFR) | Antimicrobial/Anticancer | - | Pyrimidine analogues form key hydrogen bonds and hydrophobic interactions within the active site. nih.govnih.gov |

Theoretical Analysis of Reaction Mechanisms and Regioselectivity

Computational chemistry provides significant insights into the reaction pathways for the synthesis of this compound. The formation of this compound typically proceeds via a condensation reaction, such as the Knoevenagel condensation, between 2-chloro-4-methylpyrimidine and a substituted or unsubstituted benzaldehyde. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanism and predicting the regioselectivity of related pyrimidine functionalizations.

The reaction mechanism for the formation of the styryl group at the C-4 position of the pyrimidine ring can be theoretically modeled. This base-catalyzed reaction involves the deprotonation of the methyl group of 2-chloro-4-methylpyrimidine to form a carbanion. This step is crucial, and the acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyrimidine ring. The subsequent nucleophilic attack of this carbanion on the carbonyl carbon of benzaldehyde forms an alkoxide intermediate. Finally, elimination of a water molecule yields the styryl double bond. DFT calculations can map the potential energy surface of this reaction, identifying transition states and intermediates. Such calculations have shown that the formation of the trans-isomer of the styryl product is generally favored due to its lower steric hindrance and greater thermodynamic stability compared to the cis-isomer. A theoretical investigation into a Knoevenagel condensation for a styryl-BODIPY derivative, for instance, calculated the trans-configured product to be more stable by 6.2 kcal/mol, explaining the experimental observation of the trans-isomer. dergipark.org.tr

Regioselectivity is a critical aspect in the functionalization of pyrimidine derivatives. In molecules like 2,4-dichloropyrimidine (B19661), theoretical analyses help predict which chlorine atom is more susceptible to nucleophilic aromatic substitution (S N Ar). Computational studies reveal that the regioselectivity is highly sensitive to the substituents on the pyrimidine ring and the nature of the attacking nucleophile.

For instance, in 2,4-dichloropyrimidine, Frontier Molecular Orbital (FMO) analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C-4 position, making it the more electrophilic site for nucleophilic attack. wuxiapptec.com However, the presence of other substituents can alter this distribution. For 2-MeSO2-4-chloropyrimidine, LUMO analysis suggests potential reactivity at both C-2 and C-4. wuxiapptec.com Deeper analysis involving the calculation of transition state energies is often required to accurately predict the outcome. These studies have shown that for nucleophiles like alkoxides, the formation of a hydrogen bond complex can direct the S N Ar reaction to the C-2 position by lowering the transition state energy for that pathway. wuxiapptec.com In the context of synthesizing this compound from a precursor like 2,4-dichloro-pyrimidine via a coupling reaction, DFT calculations would similarly predict that the reaction (e.g., Suzuki or Stille coupling) would preferentially occur at the C-4 position. This is consistent with the higher electrophilicity and greater LUMO coefficient at C-4 in the unsubstituted 2,4-dichloropyrimidine. wuxiapptec.comwuxiapptec.com

Table 1: Theoretical Parameters Influencing Regioselectivity in Chloropyrimidines

| Parameter | Significance in Reaction Analysis | Predicted Outcome for 2,4-Dichloropyrimidine | Influencing Factors |

|---|---|---|---|

| LUMO Distribution | Indicates the most electrophilic site for nucleophilic attack. | Higher coefficient at C-4, favoring substitution at this position. wuxiapptec.com | Electron-donating or withdrawing groups on the pyrimidine ring. |

| Transition State Energy (ΔG‡) | Determines the kinetic feasibility of competing reaction pathways. The lower the energy, the faster the reaction. | Lower energy barrier for nucleophilic attack at C-4. | Nature of the nucleophile, solvent effects, and formation of intermediate complexes. wuxiapptec.com |

| Thermodynamic Stability | Predicts the most stable product isomer (e.g., trans vs. cis). | The trans-styryl isomer is generally more stable. dergipark.org.tr | Steric hindrance and electronic conjugation in the final product. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Phases

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed investigation of the forces that govern crystal packing. For this compound, while a specific crystal structure may not be publicly available, analysis of related pyrimidine and styryl derivatives provides a clear indication of the expected intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal. The normalized contact distance (dnorm) is mapped onto this surface, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts where the distance between adjacent atoms is shorter than the sum of their van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively.

For a molecule like this compound, the following intermolecular interactions are anticipated to be significant in its crystal packing:

H···H Contacts: As is common for organic molecules, these interactions, driven by van der Waals forces, are expected to constitute the largest portion of the Hirshfeld surface area. In analogous structures, H···H contacts can account for over 40-50% of the total interactions. nih.gov

C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and are often associated with weak C–H···π interactions involving the styryl and pyrimidine rings. These are typically the second most significant contribution to the crystal packing. nih.gov

N···H/H···N Contacts: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming N···H interactions with hydrogen atoms from neighboring molecules. These appear as distinct sharp spikes in the 2D fingerprint plot.

Cl···H/H···Cl Contacts: The chlorine atom at the C-2 position can participate in weak halogen bonding or other dipole-dipole interactions with hydrogen atoms of adjacent molecules. The presence of these contacts is a key feature in the crystal packing of chloro-substituted heterocycles. nih.gov

The interplay of these non-covalent interactions, including hydrogen bonds, π-π stacking of the aromatic rings, and van der Waals forces, dictates the final three-dimensional supramolecular architecture of the crystal. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

| Type of Contact | Description | Anticipated Percentage Contribution | Appearance on Fingerprint Plot |

|---|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms on the periphery of the molecule. | ~40 - 50% | A large, diffuse region in the middle of the plot. |

| C···H/H···C | Interactions involving the aromatic rings (C–H···π) and other C-H contacts. | ~20 - 30% | "Wing-like" features on the sides of the main H···H distribution. |

| N···H/H···N | Weak hydrogen bonds involving the pyrimidine nitrogen atoms as acceptors. | ~5 - 15% | Sharp, distinct spikes indicating specific donor-acceptor distances. |

| Cl···H/H···Cl | Weak halogen-hydrogen interactions involving the chlorine substituent. | ~5 - 10% | Spikes at longer di + de values compared to strong H-bonds. |

| C···C | Represents π-π stacking interactions between the styryl and pyrimidine rings. | ~2 - 5% | Present at the outer edges of the plot at longer distances. |

Investigation of Biological Activity and Structure Activity Relationships Sar

Kinase Inhibition Profiles of 2-Chloro-4-styryl-pyrimidine Derivatives

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, derivatives of the pyrimidine (B1678525) scaffold have been extensively studied as kinase inhibitors.

Derivatives featuring a styryl-pyrimidine core have been specifically designed and synthesized to target mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC). To overcome drug resistance associated with the EGFR T790M mutation, a series of diphenylpyrimidine derivatives bearing a C-2 (E)-4-(styryl)aniline functionality were developed.

One of the most potent compounds from this series, 10e , demonstrated strong inhibitory activity against the EGFRT790M enzyme with a half-maximal inhibitory concentration (IC50) of 11.0 nM. This compound also showed a higher selectivity index (SI=49.0) compared to the known inhibitor rociletinib, suggesting a potential for fewer side effects by sparing the wild-type version of the receptor (EGFRWT). The data indicates that these styryl-pyrimidine derivatives represent a promising avenue for developing selective inhibitors against resistant forms of EGFR.

While the pyrimidine scaffold is a component of many multikinase inhibitors, specific data for this compound derivatives against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is limited in the available research.

However, structurally related heterocyclic systems have shown significant activity. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to be potent multikinase inhibitors, effectively targeting both FLT3 and VEGFR2. nih.govresearchgate.net One such compound demonstrated complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML). nih.gov Similarly, certain 2-chloro-quinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov Another study on pyrrolo[2,3-d]pyrimidine hybrids identified compounds with multi-kinase inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov These findings highlight the potential of the broader pyrimidine family as a source of multikinase inhibitors, though direct evidence for the this compound core in this context remains to be established.

The primary molecular target identified for styryl-pyrimidine derivatives is the EGFR signaling pathway, which is crucial for cell growth and proliferation. By inhibiting EGFR, particularly drug-resistant mutants, these compounds can block downstream signaling and impede tumor progression.

Beyond direct kinase inhibition, related pyrimidine compounds have been shown to engage other cancer pathways. Some 2,4,6-trisubstituted pyrimidines are believed to exert their anticancer effects by binding to DNA. researchgate.net Other fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been found to induce apoptosis (programmed cell death) through the activation of caspase-3. uran.ua For quinazoline-based pyrimidodiazepines, the mechanism of action is suggested to be through DNA binding, similar to the anticancer agent lomustine. nih.govnih.gov

Antiproliferative Activity against Cancer Cell Lines in vitro

The efficacy of novel compounds is frequently assessed by their ability to inhibit the growth of cancer cells in a laboratory setting. Derivatives of styryl-pyrimidine have shown significant antiproliferative effects.

The diphenylpyrimidine derivative 10e , with its (E)-4-(styryl)aniline group, effectively inhibited the proliferation of H1975 cancer cells, which harbor the EGFRT790M mutation, with an IC50 value of 2.91 µM. Notably, this compound displayed low toxicity against the normal human bronchial epithelial (HBE) cell line, with an IC50 of 22.48 µM.

While direct data for this compound is scarce, the antiproliferative activity of various related substituted pyrimidine derivatives has been documented against a range of cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|---|

| (E)-4-(Styryl)aniline Diphenylpyrimidine | Compound 10e | H1975 (Lung Cancer) | 2.91 | nih.gov |

| 4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidine | Compound 18 | L1210 (Leukemia) | 2.3 | nih.gov |

| 4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidine | Compound 19 | L1210 (Leukemia) | 0.7 | nih.gov |

| 4-Amino-5-halogenated-pyrrolo[2,3-d]pyrimidine | Compound 20 | L1210 (Leukemia) | 2.8 | nih.gov |

| 4-(Hydroxyamino)-5-halogenated-pyrrolo[2,3-d]pyrimidine | Compound 27 | L1210 (Leukemia) | 3.7 | nih.gov |

The primary mechanism underlying the antiproliferative activity of the most closely related styryl-pyrimidine derivatives is the inhibition of EGFR kinase. nih.gov By blocking the function of this receptor, the compounds halt the signaling cascades that promote cell division and survival, leading to a cytostatic or cytotoxic effect on cancer cells that are dependent on this pathway.

For other pyrimidine-based compounds, the mechanisms can be more varied. As noted previously, these can include inducing apoptosis through caspase activation or interfering with fundamental cellular processes by binding to DNA. researchgate.netnih.govnih.govuran.ua

Enzyme Inhibition Studies

The investigation of this compound derivatives has been predominantly focused on their role as protein kinase inhibitors. As detailed in section 5.1, the styryl-pyrimidine scaffold has been successfully utilized to develop potent inhibitors of EGFR, including clinically relevant mutant forms. nih.gov

Research into other pyrimidine derivatives has identified inhibitory activity against different enzyme classes. For example, certain 4,6-disubstituted pyrimidines have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov This demonstrates the versatility of the pyrimidine core in targeting a diverse range of enzymes beyond the well-known oncogenic kinases. However, enzyme inhibition studies for this compound itself, outside of the kinase family, are not extensively documented in the reviewed literature.

Acetyl-CoA Carboxylase Inhibition

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid biosynthesis, catalyzing the formation of malonyl-CoA. youtube.com Its inhibition is a therapeutic target for metabolic syndrome. nih.govresearchgate.net While there is no specific data on the inhibition of ACC by this compound, studies on other pyrimidine-based compounds have shown promising results. For instance, certain pyridopyrimidine derivatives have been identified as potent inhibitors of bacterial ACC. nih.gov The general mechanism of ACC involves two key steps: the carboxylation of biotin (B1667282) and the transfer of the carboxyl group to acetyl-CoA. youtube.com

It is important to note that no specific studies were found that evaluated the direct inhibitory effect of this compound on Acetyl-CoA Carboxylase.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are important targets for anti-inflammatory drugs. mdpi.com Several pyrimidine derivatives have been investigated for their COX inhibitory activity. Some have shown selective inhibition of COX-2, which is often upregulated in inflammatory conditions. nih.govmdpi.com For example, certain 2-substituted pyrimidine-5-carboxylic esters have demonstrated noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2. nih.gov

However, specific data on the modulation of COX enzymes by this compound is not available in the reviewed literature.

Phosphodiesterase (PDE) and Lipoxygenase (LOX) Enzyme Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways and are targets for various diseases. nih.gov Pyrimidine-based inhibitors of PDE7 and PDE10 have been developed, showing potential in immunology and neurology, respectively. nih.govnih.gov

Lipoxygenases (LOXs) are another class of enzymes involved in inflammation. nih.gov Styryl-containing compounds, such as some styrylpyrazoles and styrylisoxazoles, have been identified as dual inhibitors of both 5-lipoxygenase and cyclooxygenase. nih.gov Additionally, some pyrimidine acrylamides have shown potent lipoxygenase inhibitory activity. nih.gov

Despite the activity of related structural motifs, no specific research was found detailing the inhibitory effects of this compound on either PDE or LOX enzymes.

Topoisomerase I Inhibitory Activity

Topoisomerase I is an essential enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. nih.govwikipedia.org These inhibitors function by stabilizing the transient complex between the enzyme and DNA, leading to lethal DNA strand breaks. nih.govwikipedia.org While a range of compounds, including some with pyridine (B92270) and pyrimidine scaffolds, have been evaluated as topoisomerase I inhibitors, there is a lack of specific data on the activity of this compound. nih.govnih.gov For instance, certain dihydroxylated 2,6-diphenyl-4-aryl pyridines have shown significant topoisomerase II inhibitory activity, a related enzyme. nih.gov

No studies were identified that specifically investigated the Topoisomerase I inhibitory activity of this compound.

Antimicrobial Activity in vitro

The pyrimidine core is a common feature in many antimicrobial agents, and various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi. wjarr.comresearchgate.net

Antibacterial Potency Against Pathogenic Strains

Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with significant in vitro activity against various bacteria, including Mycobacterium tuberculosis. nih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the antibacterial potency. For example, some 2,4-disubstituted pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some novel indolyl-pyrimidine derivatives have demonstrated potent activity against strains like S. aureus, B. cereus, and E. coli. wjarr.com

While these findings suggest that the 2-chloro-pyrimidine scaffold has potential as an antibacterial agent, specific data on the antibacterial potency of this compound against pathogenic strains is not available in the current literature.

Antifungal Efficacy Against Fungal Pathogens

The antifungal properties of pyrimidine derivatives are well-documented, with several commercial fungicides containing this heterocyclic core. nih.govnih.gov Research has shown that various substituted pyrimidines exhibit in vitro antifungal activity against a range of phytopathogenic fungi. nih.govnih.gov For instance, some pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against Phomopsis sp. and B. cinerea. nih.gov Furthermore, styrylpyridinium compounds have demonstrated the ability to inhibit the growth of Candida albicans. nih.gov

Despite the known antifungal activity of both pyrimidine and styryl-containing compounds, specific studies on the antifungal efficacy of this compound against fungal pathogens could not be found in the reviewed literature.

Diverse Pharmacological Activities in vitro and Mechanistic Insights

The pyrimidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. nih.govresearchgate.net Derivatives of pyrimidine have been extensively studied and have shown potential as antiviral, anti-inflammatory, antioxidant, analgesic, antileishmanial, antihypertensive, antipyretic, antidiabetic, anticonvulsant, and antihistaminic agents. nih.gov The following sections delve into the specific pharmacological investigations related to this class of compounds.

Antiviral Research (e.g., SARS-CoV-2 related studies)

The emergence of global viral threats, such as the SARS-CoV-2 pandemic, has accelerated the search for effective antiviral therapeutics. nih.govnews-medical.net Pyrimidine derivatives have been a significant focus of this research. nih.govnih.gov

Studies have explored the potential of pyrimidine derivatives as inhibitors of key viral components. For instance, in-silico molecular docking studies were performed on 2-amino-4-chloro-pyrimidine derivatives against the main protease (Mpro or 3CLpro) of SARS-CoV-2, a crucial enzyme for viral replication. bohrium.comnih.govnih.gov These computational analyses revealed that several derivatives exhibited a strong affinity for the enzyme's active site, suggesting potential inhibitory action. bohrium.comnih.gov One derivative, in particular, showed a high binding energy score of -8.12 kcal/mol and a projected inhibition constant of 1.11 µM. nih.gov

Furthermore, broader screening efforts have identified host nucleoside biosynthesis inhibitors, including pyrimidine biosynthesis inhibitors, as having antiviral activity against SARS-CoV-2. nih.gov Research has shown that combining these pyrimidine biosynthesis inhibitors, such as Brequinar, with antiviral nucleoside analogues like Molnupiravir or Remdesivir, results in a synergistic inhibition of SARS-CoV-2 infection both in vitro and in vivo. news-medical.netnih.gov This approach targets the high demand of RNA viruses for host-derived nucleoside triphosphates, which are essential for their replication. nih.gov

Beyond SARS-CoV-2, other coronaviruses have been targeted. A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated selective, albeit weak, antiviral activity against human coronavirus strains 229E (HCoV-229E) and OC43. mdpi.com Similarly, novel spirocyclic thiopyrimidinone derivatives were investigated against HCoV-229E, with one compound showing notable inhibitory ability. nih.gov

| Compound Class | Viral Target | Key Findings | References |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | In-silico docking showed high binding affinity, suggesting potential inhibition of viral replication. | bohrium.comnih.govnih.gov |

| Pyrimidine Biosynthesis Inhibitors (e.g., Brequinar) | Host Nucleoside Biosynthesis / SARS-CoV-2 | Synergistically inhibits SARS-CoV-2 infection when combined with nucleoside analogues (e.g., Molnupiravir). | news-medical.netnih.gov |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) & OC43 | Showed selective antiviral activity against tested human coronavirus strains. | mdpi.com |

| Spirocyclic Thiopyrimidinone Derivatives | Human Coronavirus 229E (HCoV-229E) | Demonstrated inhibitory ability against HCoV-229E with a high selectivity index. | nih.gov |

Anti-inflammatory Properties and Target Modulation

Pyrimidine derivatives have demonstrated significant anti-inflammatory potential through various mechanisms of action. nih.govrsc.org A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.govnih.gov

Several studies have focused on the selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govmdpi.com Certain pyrimidine derivatives have exhibited high selectivity towards COX-2 over COX-1, with some achieving results comparable or superior to established anti-inflammatory drugs like meloxicam (B1676189) and celecoxib. nih.govnih.govdovepress.com This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their ability to modulate other vital inflammatory mediators. nih.gov These include inhibiting the expression and activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov For example, some thienopyrimidine derivatives were found to be potent in reducing levels of TNF-α and Interleukin-6 (IL-6). nih.gov Another method to assess anti-inflammatory activity involves the membrane stabilization or anti-hemolytic activity, which some pyrimidine derivatives have shown. nih.gov

| Compound/Derivative Class | Mechanism/Target | Observed Effect | References |

|---|---|---|---|

| Pyrimidine Derivatives | COX-2 Enzyme | High selectivity and inhibition, comparable to meloxicam and celecoxib. | nih.govmdpi.comnih.gov |

| Hexahydropyrimidine Derivatives | General Inflammation | Activity comparable to indomethacin (B1671933) in oral administration. | nih.gov |

| Thienopyrimidine Derivatives | TNF-α and IL-6 | Potent reduction in pro-inflammatory cytokine levels. | nih.gov |

| Pyridopyrimidinones | COX-2 Enzyme | Exerted improved COX-2 inhibitory activity compared to celecoxib. | nih.govdovepress.com |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. ijpsonline.com Pyrimidine derivatives have been investigated for their potential to act as antioxidants or "free radical scavengers". ijpsonline.comresearchgate.net

The antioxidant capacity of these compounds is often evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsonline.comresearchgate.net This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. ijpsonline.com Numerous pyrimidine derivatives have shown significant DPPH radical scavenging activity. ijpsonline.com For instance, certain chromenopyrimidinethiones demonstrated good free radical trapping ability. ijpsonline.com

In some cases, the antioxidant properties of pyrimidine derivatives are linked to their anti-inflammatory effects. nih.govmdpi.com Studies on specific pyrimidine derivatives showed that in addition to inhibiting COX-2, they also reduced levels of reactive oxygen species (ROS) in cellular models of inflammation, confirming their antioxidant capabilities. nih.govmdpi.comnih.gov For example, a thienopyrimidine carrying an unsubstituted acetohydrazide was found to be a potent reducer of ROS levels. nih.gov

Analgesic Potential

The search for new and effective analgesics is a constant challenge in pharmaceutical research. researchgate.net Pyrimidine derivatives have been synthesized and screened for their potential to alleviate pain. nih.govresearchgate.netglobalresearchonline.net

The analgesic activity of these compounds is typically evaluated in animal models, such as the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the Eddy's hot plate method for central analgesic activity. researchgate.netglobalresearchonline.net In these tests, several pyrimidine derivatives have demonstrated significant analgesic activity. nih.govresearchgate.net The potency of some of these compounds has been found to be comparable to standard drugs like aspirin (B1665792) and diclofenac (B195802) sodium. nih.govresearchgate.net For example, a series of novel pyrimidine derivatives of coumarin (B35378) moiety exhibited highly significant activity in the writhing test. researchgate.net Another study found a specific 2-Imino-6-methyl-4- phenyl-1, 2, 3, 4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazide to be highly active as both a central and peripheral analgesic. globalresearchonline.net

Antileishmanial and Antihypertensive Research

The broad biological profile of pyrimidine derivatives includes potential applications in treating parasitic diseases and cardiovascular conditions. nih.gov

Antileishmanial Research: While comprehensive studies specifically on this compound are not widely documented in the provided search results, the general class of pyrimidine derivatives has been noted for its potential antileishmanial activity. nih.govnih.gov This suggests a promising area for future investigation into specific derivatives.

Antihypertensive Research: More extensive research has been conducted on the antihypertensive properties of pyrimidine derivatives. nih.govresearchgate.netnih.gov A key mechanism explored is the blockade of calcium channels, similar to the action of drugs like nifedipine (B1678770). nih.govresearchgate.net Several series of pyrimidine derivatives have been designed and synthesized as nifedipine bioisosteres. nih.gov These compounds have been shown to cause a significant decrease in mean arterial blood pressure in animal models. researchgate.net For example, certain 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were effective at reducing blood pressure in spontaneously hypertensive rats. nih.gov These effects are often linked to their α-adrenoceptor blocking effects in isolated blood vessels. nih.gov

Antipyretic, Antidiabetic, Anticonvulsant, and Antihistaminic Studies

Literature surveys indicate that the pyrimidine scaffold is associated with a wide spectrum of pharmacological activities, including antipyretic, antidiabetic, anticonvulsant, and antihistaminic effects. nih.gov

Antidiabetic Studies: There is a growing body of research on pyrimidine derivatives as potential antidiabetic agents. bohrium.commdpi.com These compounds have been investigated for their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated for their α-glucosidase inhibitory activity. nih.gov Other studies have focused on DPP-4 inhibitors, which work by preventing the degradation of incretin (B1656795) hormones that help regulate blood sugar. nih.gov Molecular modeling studies have often complemented these biological evaluations to understand the binding interactions with the target enzymes. mdpi.com

Antipyretic, Anticonvulsant, and Antihistaminic Studies: While specific research on this compound for these particular activities is not detailed in the provided search results, general reviews of pyrimidine derivatives confirm that these biological properties have been identified within this class of compounds. nih.gov This highlights the therapeutic versatility of the pyrimidine core structure and suggests that derivatives could be developed to target these conditions.

Transient Receptor Potential Vanilloid–receptor 1 (TRPV1) Modulation

There is no scientific evidence to suggest that this compound acts as a modulator of the TRPV1 receptor. Searches of chemical and biological databases have yielded no studies investigating the interaction of this compound with TRPV1. Therefore, no data on its potential activating or inhibitory effects on this ion channel are available.

Structure-Activity Relationship (SAR) Elucidation

Due to the absence of biological activity data for this compound, it is not possible to delineate any structure-activity relationships.

Correlating Structural Modifications with Biological Potency

As no biological potency for the parent compound has been reported, there are no studies available that explore how modifications to the 2-chloro, 4-styryl, or pyrimidine core of this molecule affect its biological activity.

Rational Design Strategies for Enhanced and Selective Biological Profiles

The process of rational drug design is predicated on understanding the interaction of a lead compound with its biological target. Given that no such target has been identified for this compound, no rational design strategies have been described in the scientific literature to enhance its potency or selectivity for any particular biological profile.

Materials Science and Advanced Applications

Applications in Organic Electronics and Photonic Devices

The inherent properties of the styrylpyrimidine framework make it a compelling candidate for applications in organic electronics and photonic devices. The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the electron-donating or -withdrawing capabilities of substituents on the styryl moiety, allows for the creation of "push-pull" chromophores with tailored characteristics. rsc.org

Exploitation of Unique Electronic and Optical Properties

The photophysical properties of these derivatives are sensitive to the solvent environment, exhibiting solvatochromism. For example, a curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, displays a notable shift in its absorption and emission spectra in solvents of varying polarities. mdpi.com In toluene (B28343), a nonpolar solvent, it shows a higher molar extinction coefficient and fluorescence quantum yield compared to its performance in polar solvents like acetonitrile (B52724) or methanol. mdpi.com This behavior is attributed to the interactions between the solvent and the electron-acceptor groups on the pyrimidine ring. mdpi.com

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the electronic transitions and molecular orbitals of these compounds, further guiding the design of new materials with desired optical properties. mdpi.com

Development of Non-Linear Optical (NLO) Materials

The development of materials with significant non-linear optical (NLO) properties is crucial for applications in optical data processing, storage, and photonics. nih.gov Pyrimidine-based molecules, particularly styrylpyrimidines, have been identified as promising candidates for NLO materials due to their π-deficient and electron-withdrawing characteristics, which facilitate the creation of push-pull systems. nih.gov

Research into the NLO properties of styrylpyrimidine derivatives has shown that their performance can be significantly enhanced through strategic molecular design. A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated superior third-order nonlinear susceptibility compared to known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. nih.govnih.gov

The branching of chromophores has also been explored as a strategy to enhance NLO response. In a series of styrylpyrimidine branched chromophores with an A–(π–D)n structure (where A is the styrylpyrimidine electron-withdrawing core and D is a dimethylamino or diphenylamino electron-donating group), it was found that increasing the number of branches led to an enhancement of both linear and nonlinear optical responses. rsc.org Interestingly, while the one-photon absorption spectra showed a spectral shift with increased branching, the main two-photon absorption (2PA) spectral region remained largely unchanged, offering a method to boost the 2PA response without altering the spectral position. rsc.org

Table 1: Non-Linear Optical Properties of a Styrylpyrimidine Derivative

| Property | Value | Reference |

| Third-order nonlinear susceptibility (χ(3)) | Superior to known chalcone derivatives | nih.govnih.gov |

Fluorescent Probes for Biological Research

The fluorescent properties of styrylpyrimidine derivatives have paved the way for their use as probes in biological research, offering tools for imaging and sensing within complex biological systems.

Development of Luminescent Tags and Imaging Agents

Derivatives of 2-Chloro-4-styryl-pyrimidine have been developed as luminescent tags and imaging agents. A notable example is a curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, which exhibits favorable photophysical properties for a fluorescent dye. mdpi.com Its synthesis from 2-chloro-4,6-dimethylpyrimidine (B132427) demonstrates a viable pathway to such imaging agents. mdpi.com

Furthermore, styryl-BODIPY derivatives have been synthesized and investigated for their potential in monitoring in vitro Tau aggregation, which is relevant to neurodegenerative diseases. researchgate.net These probes are designed to exhibit a fluorescence enhancement upon binding to specific biological targets. researchgate.net The synthetic strategy often involves a Knoevenagel condensation, a versatile reaction for creating the styryl linkage. researchgate.net

Assessment of Interactions in Biological Systems (e.g., with phospholipids)

A crucial aspect of developing fluorescent probes for biological applications is understanding their interactions with cellular components. For instance, the potential for a fluorescent dye to react with unsaturated phospholipids (B1166683) is a key consideration. In the case of the curcumin analog 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, computational simulations of its frontier molecular orbitals and molecular electrostatic potential have suggested a low probability of such reactions. mdpi.com This indicates its potential as a stable and non-disruptive imaging agent within biological membranes.

Development of Chemical Sensors

The ability of pyrimidine compounds to engage in hydrogen bonding and protonation makes them suitable for the development of chemical sensors. nih.gov While specific research on this compound as a chemical sensor is not extensively documented, the synthesis of related compounds like 4,6-Bis[(4′-diethylamino) styryl] pyrimidin-2-ol and the study of its spectral characteristics as a pH probe demonstrate the potential of the styrylpyrimidine scaffold in this area. ciac.jl.cn The fluorescence of this particular derivative was found to be sensitive to pH, with its emission intensity decreasing as the pH increases. ciac.jl.cn This pH-dependent fluorescence suggests its applicability as a ratiometric sensor for monitoring pH changes in various environments.

Design of Colorimetric pH Sensors

Information regarding the specific use of this compound in the design of colorimetric pH sensors is not available in the reviewed literature.

Exploration of Logic Gate Functionalities

There is no information available in the reviewed literature concerning the exploration of logic gate functionalities for this compound.

Agrochemical Research Applications

The pyrimidine moiety is a crucial component in the development of various agrochemicals, particularly herbicides. The structural versatility and bioactivity of pyrimidine derivatives make them a focal point in the quest for new and effective crop protection agents.

Development of Herbicidal Agents

Research into pyrimidine-based compounds has led to the discovery of potent herbicidal agents. While specific studies focusing exclusively on this compound are limited in publicly accessible literature, extensive research on structurally related pyrimidine derivatives provides significant insights into their herbicidal potential. These compounds often target essential enzymes in plants, leading to growth inhibition and mortality of weeds.

A notable area of investigation involves the synthesis of novel thiourea (B124793) compounds that incorporate an aromatic-substituted pyrimidine ring. These compounds are designed based on pharmacophore binding strategies and the principle of bioelectronic isosteres. For instance, a series of thiourea derivatives containing pyrimidine moieties have demonstrated significant herbicidal activity against various weeds.

In preliminary bioassays, certain compounds have shown high efficacy. For example, some derivatives exhibited substantial inhibition of root growth in species like Brassica napus L. (rape) and Digitaria adscendens (crabgrass). nih.gov Specifically, compound 4d (a thiourea derivative) showed an 81.5% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L⁻¹, while compound 4f achieved an 81% inhibition rate on the root growth of Digitaria adscendens at the same concentration. nih.gov These compounds also displayed higher activity against Echinochloa crus-galli (barnyard grass) compared to the commercial herbicide bensulfuron-methyl. nih.gov

The mechanism of action for these herbicidal compounds is often linked to the inhibition of key enzymes in the plant, such as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids. nih.gov In vivo experiments have confirmed that these pyrimidine derivatives can inhibit AHAS enzyme activity, with the most effective compounds causing a significant reduction in enzyme function. nih.gov

Another class of pyrimidine-based herbicides includes pyrido[2,3-d]pyrimidine (B1209978) derivatives. These have been synthesized and tested for their herbicidal effects on both dicotyledonous and monocotyledonous plants. mdpi.comnih.gov While many of these derivatives showed limited impact on dicots like lettuce, they exhibited significant activity against monocots such as bentgrass. mdpi.comnih.gov One of the most potent compounds in this series, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) , demonstrated herbicidal activity comparable to commercial herbicides like clomazone (B1669216) and flumioxazin. mdpi.comnih.gov Molecular docking studies suggest that these compounds may act by inhibiting protoporphyrinogen (B1215707) oxidase. mdpi.comnih.gov

Furthermore, pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated. figshare.com These compounds have shown good inhibitory activities against both Brassica napus and Echinochloa crusgalli. figshare.com

The development of these herbicidal agents often involves the strategic combination of active substructures. For example, novel ureidopyrimidine compounds containing sulfonamide fragments have been designed and synthesized, showing excellent efficacy against broadleaf weeds. mdpi.com

Below are interactive data tables summarizing the herbicidal activity of selected pyrimidine derivatives.

Table 1: Herbicidal Activity of Pyrimidine Thiourea Derivatives nih.gov

| Compound | Target Weed | Concentration (mg L⁻¹) | Inhibition Rate (%) |

| 4d | Brassica napus L. (root growth) | 100 | 81.5 |

| 4f | Digitaria adscendens (root growth) | 100 | 81 |

| 4d | Echinochloa crus-galli | 100 | Higher than bensulfuron-methyl |

| 4f | Echinochloa crus-galli | 100 | Higher than bensulfuron-methyl |

Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives mdpi.comnih.gov

| Compound | Target Weed | Concentration | Activity Level |

| 2o | Bentgrass | 1 mM | Comparable to clomazone and flumioxazin |

| Most tested | Lettuce | 1 mM | No marked inhibitory effect |

| Most tested | Bentgrass | 1 mM | Good activity |

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses toward more streamlined and sustainable approaches for producing 2-chloro-4-styryl-pyrimidine and its analogs.

Key areas of exploration include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various 2-amino-4-chloro-pyrimidine derivatives. nih.govbohrium.com This technology represents a promising avenue for the rapid and efficient production of this compound scaffolds. bohrium.com

One-Pot Reactions : A convenient two-step, one-pot synthesis has been described for other chlorinated pyrimidines, such as 4-chloro-2-(trichloromethyl)pyrimidines. researchgate.net Applying this principle to this compound could significantly reduce waste, time, and resources by minimizing intermediate isolation and purification steps.

Regioselective Functionalization : Strategies to achieve highly regioselective functionalization are critical for creating specific isomers and avoiding difficult-to-separate by-products. digitellinc.comgoogle.com One such approach uses 2-chloro-4-(phenylthio)pyrimidine, derived from the readily available 2,4-dichloropyrimidine (B19661), as a key precursor to control substitutions at the C2 and C4 positions. digitellinc.com This method improves product yield and simplifies purification. google.com

Catalytic Methods : The use of advanced catalysts, such as palladium complexes, has been instrumental in coupling reactions to form complex pyrimidine (B1678525) derivatives. mdpi.com Future work could explore novel catalytic systems to enhance the efficiency and scope of the reactions used to install the styryl moiety.

Advanced Computational Modeling for Predictive Design and Lead Optimization

In-silico techniques are indispensable tools for accelerating the discovery and optimization of new molecules. Advanced computational modeling offers a path to rationally design this compound derivatives with tailored properties.

Future computational efforts will likely involve:

Density Functional Theory (DFT) : DFT methods have been successfully used to compare the experimental and theoretical spectroscopic data of complex 2-chloro-styryl-pyrimidine analogs. mdpi.com Simulations of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) can provide insights into a molecule's electronic properties, reactivity, and potential for applications like fluorescent dyes. mdpi.com

Molecular Docking : This technique is crucial for predicting the binding affinity and interaction patterns of molecules with biological targets. Docking studies have been performed on various pyrimidine derivatives to evaluate their potential as anticancer agents by targeting tubulin or as antivirals aimed at the SARS-CoV-2 main protease (3CLpro). nih.govnih.govnih.gov Such studies help in prioritizing candidates for synthesis and biological testing. nih.gov

ADME/Tox Prediction : Online servers and specialized software can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds. nih.govbohrium.com This early-stage assessment helps to identify molecules with favorable drug-like properties and flag potential liabilities, guiding the lead optimization process.

Table 1: Computational Tools in the Study of Pyrimidine Derivatives

| Computational Method | Application | Research Example | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Comparison of experimental and theoretical spectra; simulation of molecular orbitals and electrostatic potential. | Evaluation of a novel curcumin (B1669340) analog with a 2-chloro-bis-styryl-pyrimidine core. | mdpi.com |

| Molecular Docking (AutoDock) | Prediction of binding energy and interactions with biological targets. | Investigating the inhibitory potential of pyrimidine derivatives against the SARS-CoV-2 main protease. | nih.govnih.gov |

| ADME/Tox Prediction (pkCSM) | In-silico assessment of pharmacokinetic and toxicity properties. | Toxicity analysis of newly synthesized 2-amino-4-chloro-pyrimidine derivatives. | nih.govbohrium.com |

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.com A primary future objective is to identify novel biological targets for this compound derivatives and to unravel their precise mechanisms of action.

Promising research directions include:

Anticancer Drug Development : Pyrimidine-containing compounds have been investigated as inhibitors of various cancer-related targets. Research on related structures suggests potential targets for this compound derivatives could include tubulin, focal adhesion kinase (FAK), and receptor tyrosine kinases. mdpi.comnih.gov Mechanism studies on active compounds have revealed induction of G2/M cell cycle arrest and apoptosis. nih.gov

Dual-Target Inhibitors : A modern approach in drug discovery is the design of single molecules that can inhibit multiple targets. Novel aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1, two important anticancer targets. nih.gov This strategy could be applied to the this compound scaffold to develop next-generation therapeutics.

Antiviral and Anti-Infective Agents : The pyrimidine core is present in many anti-infective drugs. mdpi.com Recent computational studies have highlighted the potential of pyrimidine derivatives to inhibit the main protease of SARS-CoV-2, suggesting a possible role in combating viral diseases. nih.govnih.gov

Kinase Inhibition : The pyrimidine ring is a common feature in many kinase inhibitors. Further screening of this compound libraries against diverse kinase panels could uncover new and potent inhibitors for various diseases.

Table 2: Potential Biological Targets for Pyrimidine Scaffolds

| Biological Target | Therapeutic Area | Derivative Class | Citation |

|---|---|---|---|

| Tubulin | Cancer | 2-chloro-4-aminopyrimidines | nih.gov |

| BRD4 / PLK1 (Dual Target) | Cancer | Aminopyrimidine-2,4-diones | nih.gov |

| SARS-CoV-2 Main Protease | Antiviral | 2-amino-4-chloro-pyrimidines | nih.govnih.gov |

| TACC3 | Cancer | 2,4-disubstituted pyrimidines | digitellinc.com |

Development of Next-Generation Functional Materials Utilizing this compound Scaffolds

Beyond pharmacology, the unique electronic and photophysical properties of the styryl-pyrimidine core open up possibilities in materials science. Future research is expected to harness these properties to create novel functional materials.

A key area of development is:

Fluorescent Probes and Dyes : A detailed study of a complex analog, 2-chloro-4,6-bis-styrylpyrimidine, revealed interesting photophysical properties, including a significant solvatochromism effect (changes in color with solvent polarity). mdpi.com The compound exhibited a high fluorescence quantum yield in non-polar solvents like toluene (B28343). mdpi.com Computational analysis further suggested that the molecule has a low probability of reacting with biological membranes. mdpi.com These findings strongly indicate that this compound scaffolds are promising candidates for the development of fluorescent dyes for imaging and sensing applications in biological systems. mdpi.com The general use of pyrimidines in dyestuffs further supports this potential. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Chloro-4-styryl-pyrimidine, and how can reaction efficiency be improved?

- Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) is commonly used for styryl-pyrimidine derivatives. Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent systems : Use toluene/ethanol mixtures to balance reactivity and solubility.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Yield enhancement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Table :

| Parameter | Typical Range | Optimization Tips |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Increase for sterically hindered substrates |

| Reaction Time | 12–24 hrs | Monitor via TLC/HPLC |

| Isolated Yield | 15–30% (baseline) | Use microwave-assisted synthesis for faster kinetics |

Q. What safety protocols are critical during experimental handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods or gloveboxes for volatile intermediates.

- Waste disposal : Segregate halogenated waste and use licensed disposal services to comply with EPA/DOT regulations .

- Key Risks :

- Skin irritation : Immediate washing with soap/water for spills.

- Inhalation risks : Use NIOSH-certified respirators if aerosolization occurs.

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., styryl proton coupling constants at δ 6.5–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.05).

- XRD : Single-crystal X-ray diffraction for unambiguous solid-state structure determination .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals are most reliable for modeling electronic properties of this compound?

- Methodological Answer :

- Hybrid functionals : B3LYP and Becke’s 1988 exchange-correlation functional with exact-exchange corrections provide <3 kcal/mol error in thermochemical predictions .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for excited-state calculations.

- Data Table :

| Functional | Avg. ΔG Error (kcal/mol) | Recommended Use Case |

|---|---|---|

| B3LYP | 2.4 | Ground-state geometry |

| M06-2X | 3.1 | Charge transfer excited states |

| ωB97X-D | 1.8 | Non-covalent interactions |

Q. How can discrepancies between computational and experimental UV-Vis spectra be resolved for halogenated pyrimidines?

- Methodological Answer :

- Step 1 : Verify solvent effects using polarizable continuum models (e.g., SMD in Gaussian).

- Step 2 : Compare vertical vs. adiabatic transitions; include vibronic coupling for peak broadening.

- Step 3 : Cross-validate with time-dependent DFT (TD-DFT) using CAM-B3LYP for charge-transfer states .

Q. What crystallographic strategies resolve structural ambiguities in halogenated pyrimidines?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : SHELXL for anisotropic displacement parameters; validate via R-factor convergence (<5%).

- Case study : For this compound analogs, monoclinic P2₁/c space groups are common with Z’ = 1 .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in cross-coupling reactions of this compound?

- Methodological Answer :

- Root cause : Variability in catalyst activation or competing β-hydride elimination.

- Mitigation :

Pre-dry solvents (e.g., molecular sieves for toluene).

Use Pd(OAc)₂ with SPhos ligand for enhanced stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.